molecular formula C17H17NO3S B3037337 4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-1-(2-propynyl)-2(1H)-pyridinone CAS No. 477864-59-8

4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-1-(2-propynyl)-2(1H)-pyridinone

Cat. No.: B3037337
CAS No.: 477864-59-8
M. Wt: 315.4 g/mol
InChI Key: AFKDOJCOIRNPOZ-UHFFFAOYSA-N
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Description

4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-1-(2-propynyl)-2(1H)-pyridinone is a complex organic compound with a unique structure that includes a pyridinone core substituted with dimethyl, methylphenylsulfonyl, and propynyl groups

Preparation Methods

The synthesis of 4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-1-(2-propynyl)-2(1H)-pyridinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Dimethyl Groups: Methylation reactions are used to introduce the dimethyl groups at the 4 and 6 positions of the pyridinone ring.

    Attachment of the Methylphenylsulfonyl Group: This step involves a sulfonylation reaction where the methylphenylsulfonyl group is introduced.

    Addition of the Propynyl Group: The final step involves the addition of the propynyl group through a coupling reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-1-(2-propynyl)-2(1H)-pyridinone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups, leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the positions where the functional groups are attached.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, which is widely used in organic synthesis.

Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-1-(2-propynyl)-2(1H)-pyridinone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-1-(2-propynyl)-2(1H)-pyridinone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-1-(2-propynyl)-2(1H)-pyridinone include:

    4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methyl-2-propenyl)-2(1H)-pyridinone: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.

    4,6-dimethyl-2-mercaptopyrimidine: Another related compound with a pyrimidine core and different functional groups.

Properties

IUPAC Name

4,6-dimethyl-3-(2-methylphenyl)sulfonyl-1-prop-2-ynylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S/c1-5-10-18-14(4)11-13(3)16(17(18)19)22(20,21)15-9-7-6-8-12(15)2/h1,6-9,11H,10H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFKDOJCOIRNPOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)C2=C(C=C(N(C2=O)CC#C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-1-(2-propynyl)-2(1H)-pyridinone
Reactant of Route 2
4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-1-(2-propynyl)-2(1H)-pyridinone
Reactant of Route 3
Reactant of Route 3
4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-1-(2-propynyl)-2(1H)-pyridinone
Reactant of Route 4
4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-1-(2-propynyl)-2(1H)-pyridinone
Reactant of Route 5
4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-1-(2-propynyl)-2(1H)-pyridinone
Reactant of Route 6
4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-1-(2-propynyl)-2(1H)-pyridinone

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